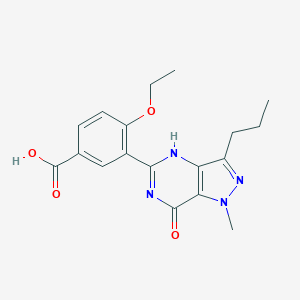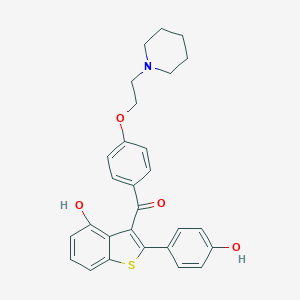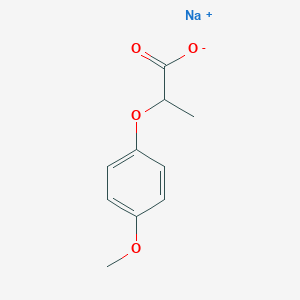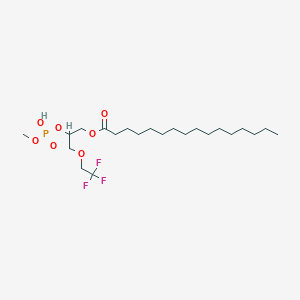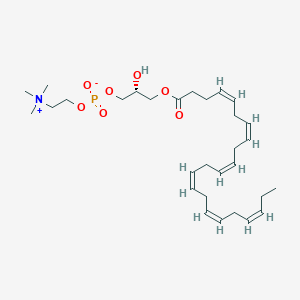
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-glycero-3-phosphate is classified as a member of the 1-acylglycerol-3-phosphates . These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at the O-1 position . It is also known to play a major anti-inflammatory role .
Synthesis Analysis
The synthesis of this compound involves complex biochemical reactions. One of the related compounds, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-L-serine (sodium salt), is synthesized and used in liposome preparation to study effects of the fatty acid (FA) profile of phospholipids on membrane vesiculation .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphoethanolamine zwitterion in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. It is a 1-(1Z-alkenyl)-2-acyl-sn-glycero-3-phospho-L-serine(1−) in which the alk-1-enyl and acyl groups are specified as (1Z)-octadecenyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molar refractivity of 259.8±0.5 cm³ . It has 24 hydrogen bond acceptors and 10 hydrogen bond donors .Applications De Recherche Scientifique
Phase Behavior and Membrane Properties
Research shows that docosahexaenoic acid (DHA)-containing lipid mixtures, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine, exhibit unique phase behavior. Differential scanning calorimetry studies have shown phase separation into DHA-rich and other lipid-rich phases. This characteristic is significant for understanding membrane dynamics and lipid interactions, crucial for cell membrane functionality (Dumaual, Jenski, & Stillwell, 2000).
Role in Membrane Structure and Function
The structural analysis of DHA-containing phospholipids has been instrumental in elucidating membrane properties. For instance, neutron diffraction studies on oriented bilayers of these lipids have contributed to understanding their role in membrane elasticity and structural integrity, essential for the function of integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Influence on Lipid Bilayer Dimensions
Research utilizing infrared linear dichroism and X-ray measurements has provided insights into the effect of unsaturated lipid chains on the dimensions, molecular order, and hydration of membranes. This has implications for the understanding of how such lipids influence cell membrane properties under different physiological conditions (Binder & Gawrisch, 2001).
DHA Metabolism and Brain Targeting
Investigations into DHA metabolism have highlighted the significant role of DHA-containing phospholipids in brain health. For example, the study of lysophosphatidylcholine (LysoPC-DHA) has provided valuable insights into DHA accumulation in the brain, which is crucial for neural function and health (Picq et al., 2010).
Synthesis and Biological Properties
The synthesis of novel lipid mediators like maresin-like lipid mediators from DHA has been explored, highlighting the therapeutic potential of these substances. The stereoselective synthesis of such compounds has implications for developing new drugs and understanding the biological roles of lipid mediators (Hong et al., 2019).
Lipid Matrix Properties
Studies on the properties of lipid matrices containing DHA versus other fatty acids reveal how the loss of a double bond (as in docosapentaenoic acid) can significantly alter membrane physical properties. This research is vital for understanding the functional implications of different fatty acid compositions in cell membranes (Eldho et al., 2003).
Propriétés
IUPAC Name |
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOWKZULVQWMLY-APPDJCNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine | |
CAS RN |
162440-05-3 | |
| Record name | LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010404 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




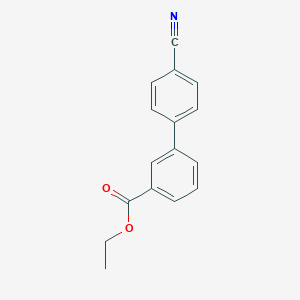
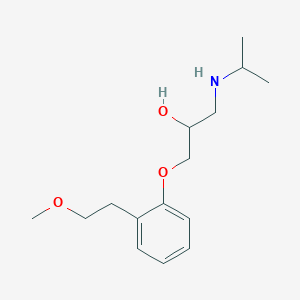
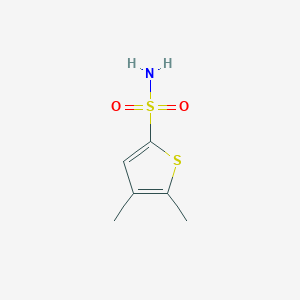
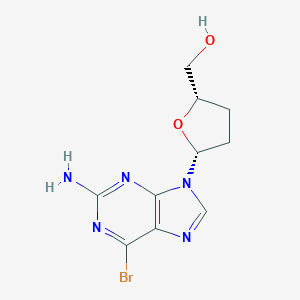
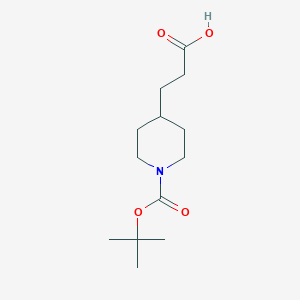
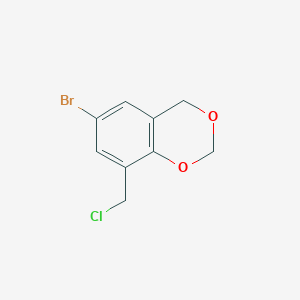
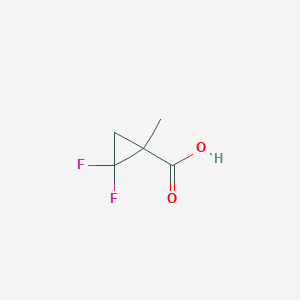
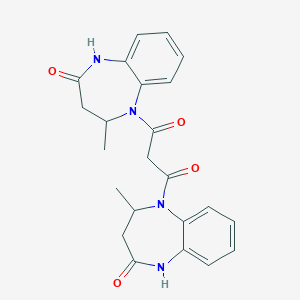
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
